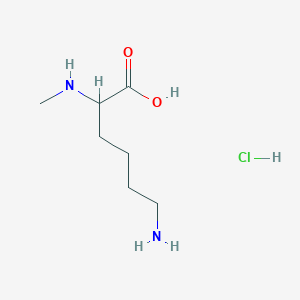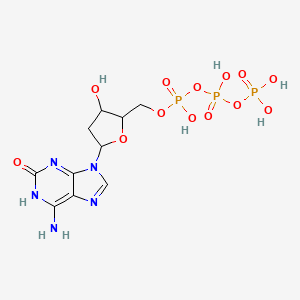
Benzene, (methylsilyl)-, homopolymer
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, (methylsilyl)-, homopolymer is a specialized polymer that incorporates benzene rings and methylsilyl groups into its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, (methylsilyl)-, homopolymer typically involves the polymerization of benzene derivatives with methylsilyl groups. One common method is the use of organometallic catalysts to facilitate the polymerization process. The reaction conditions often include elevated temperatures and controlled environments to ensure the proper formation of the polymer chains.
Industrial Production Methods
Industrial production of this compound may involve large-scale polymerization reactors where benzene and methylsilyl precursors are combined under specific conditions. The use of advanced catalysts and optimized reaction parameters is crucial to achieve high yields and desired polymer properties.
Chemical Reactions Analysis
Types of Reactions
Benzene, (methylsilyl)-, homopolymer can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized to introduce functional groups or modify its properties.
Reduction: Reduction reactions can be used to alter the polymer’s structure or functionality.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce new groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts such as aluminum chloride are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carboxyl groups, while substitution reactions can introduce halogenated or alkyl groups onto the polymer.
Scientific Research Applications
Benzene, (methylsilyl)-, homopolymer has several scientific research applications:
Chemistry: Used as a precursor for synthesizing advanced materials and studying polymerization mechanisms.
Biology: Investigated for its potential biocompatibility and use in biomedical devices.
Medicine: Explored for drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of specialty coatings, adhesives, and high-performance materials.
Mechanism of Action
The mechanism by which Benzene, (methylsilyl)-, homopolymer exerts its effects involves interactions between the benzene rings and methylsilyl groups. These interactions can influence the polymer’s physical and chemical properties, such as its thermal stability, solubility, and reactivity. The molecular targets and pathways involved depend on the specific application and the environment in which the polymer is used.
Comparison with Similar Compounds
Similar Compounds
Polystyrene: A polymer consisting of styrene monomers, used in a wide range of applications.
Poly(methyl methacrylate): Known for its transparency and used in optical applications.
Poly(dimethylsiloxane): A silicon-based polymer with unique flexibility and thermal stability.
Uniqueness
Benzene, (methylsilyl)-, homopolymer is unique due to the incorporation of both benzene rings and methylsilyl groups, which confer distinct properties such as enhanced thermal stability and potential for functionalization. This makes it suitable for specialized applications where other polymers may not perform as effectively.
Properties
IUPAC Name |
[[5-(6-amino-2-oxo-1H-purin-9-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N5O13P3/c11-8-7-9(14-10(17)13-8)15(3-12-7)6-1-4(16)5(26-6)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-6,16H,1-2H2,(H,21,22)(H,23,24)(H2,18,19,20)(H3,11,13,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOACBPRDWRDEHJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC1N2C=NC3=C(NC(=O)N=C32)N)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N5O13P3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
507.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
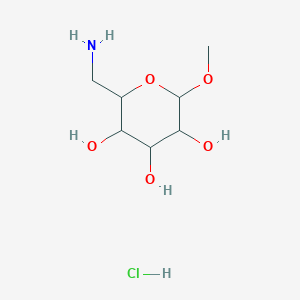
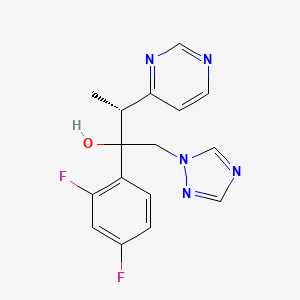
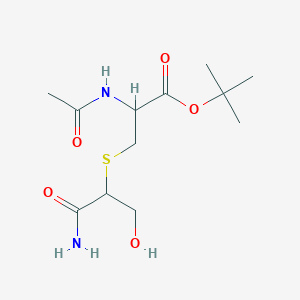
![11-hydroxy-4,4,8,10,14-pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,11,12,15-octahydro-1H-cyclopenta[a]phenanthrene-3,16-dione](/img/structure/B12321788.png)
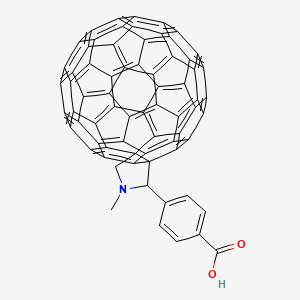

![6-(3-Hydroxy-4,4,10,13,14-pentamethyl-7,11,15-trioxo-1,2,3,5,6,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl)-2-methyl-4-oxoheptanoic acid](/img/structure/B12321796.png)
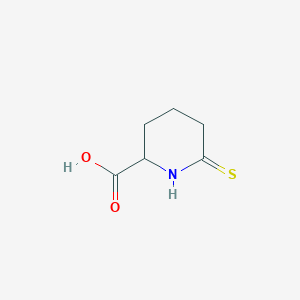
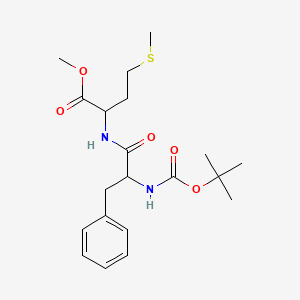
![3-(4-hydroxyphenyl)-9-methoxy-4a,5,6,10b-tetrahydro-3H-benzo[f]chromen-8-ol](/img/structure/B12321811.png)

![(2S,3R)-2-[[9-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-methylsulfanyl-purin-6-yl]carbamoylamino]-3-hydroxy-butanoic acid](/img/structure/B12321825.png)

